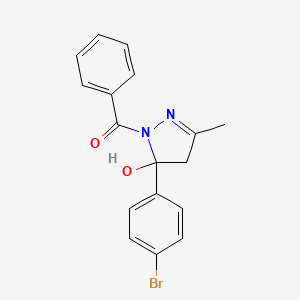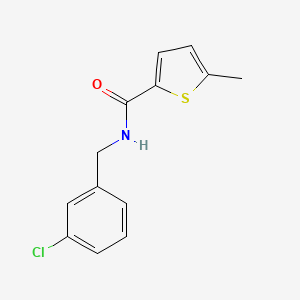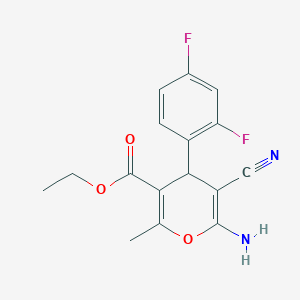
1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
Descripción general
Descripción
1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol, also known as BRDMP, is a chemical compound with potential applications in scientific research. This compound is a pyrazole derivative that has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, studies have suggested that 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol induces cell death in cancer cells by activating the mitochondrial apoptotic pathway. 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has also been found to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been found to have various biochemical and physiological effects. Studies have shown that 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol can induce cell death in cancer cells by promoting the release of cytochrome c from the mitochondria. 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has also been found to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase IIα and protein kinase C.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its potential anti-cancer properties. 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been found to induce cell death in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. However, one limitation of using 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its potential toxicity. Studies have shown that 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol can induce toxicity in normal cells at high concentrations.
Direcciones Futuras
There are several future directions for the research of 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol. One direction is to investigate the mechanism of action of 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol in more detail. Another direction is to explore the potential of 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol as a therapeutic agent for cancer. Further studies are also needed to evaluate the toxicity of 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol in normal cells and to determine the optimal dosage for its use in lab experiments.
Conclusion:
In conclusion, 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound with potential applications in scientific research, particularly in the field of cancer research. 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has anti-cancer, anti-inflammatory, and anti-oxidant properties and has been found to induce cell death in various cancer cell lines. However, further studies are needed to fully understand the mechanism of action of 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol and to evaluate its potential toxicity in normal cells.
Métodos De Síntesis
The synthesis of 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been achieved using various methods, including the reaction of 4-bromoacetophenone with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and acetic acid. Another method involves the reaction of 4-bromoacetophenone with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of sodium hydride. Both methods result in the formation of 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol as a white crystalline solid.
Aplicaciones Científicas De Investigación
1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has anti-cancer properties and can induce cell death in cancer cells. 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has also been found to have anti-inflammatory and anti-oxidant properties.
Propiedades
IUPAC Name |
[5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-12-11-17(22,14-7-9-15(18)10-8-14)20(19-12)16(21)13-5-3-2-4-6-13/h2-10,22H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHKKYXUONJOEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=C(C=C2)Br)O)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501321323 | |
| Record name | [5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661779 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
82366-26-5 | |
| Record name | [5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5050303.png)

![1-(2-chlorobenzyl)-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5050332.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)isonicotinamide 1-oxide](/img/structure/B5050335.png)

![methyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5050341.png)
![2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B5050349.png)

![1-[(2-chlorophenyl)acetyl]pyrrolidine](/img/structure/B5050371.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5050385.png)
![{4-[(benzylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5050397.png)